molecular formula C12H19NO2S B8516720 5-Tert-butyl-3-methanesulphinyl-2-methoxy-phenylamine

5-Tert-butyl-3-methanesulphinyl-2-methoxy-phenylamine

Cat. No.: B8516720
M. Wt: 241.35 g/mol
InChI Key: MBUXXISIBLPAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-3-methanesulphinyl-2-methoxy-phenylamine is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-3-methylsulfinylaniline

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)8-6-9(13)11(15-4)10(7-8)16(5)14/h6-7H,13H2,1-5H3

InChI Key

MBUXXISIBLPAOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S(=O)C)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.5 g 5-tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene in 300 ml of ethyl acetate are added 3.0 g 10% palladium-(II)-hydroxide on charcoal and the mixture is hydrogenated for 16 hours at 3 bar hydrogen pressure. Then the hydrogenation catalyst is filtered off through kieselguhr and washed with 100 ml of ethyl acetate. The solvent is eliminated in vacuo and the residue is extracted from n-pentane.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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